1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively
Preparation Methods
The synthesis of 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazin-2-one derivatives .
Another approach involves the Mannich reaction, where the piperazine ring is incorporated into biologically active compounds. This method is efficient and provides good yields of the target compound .
Chemical Reactions Analysis
1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Biological Studies: It serves as a valuable tool in studying the mechanisms of action of piperazine derivatives and their interactions with biological targets.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. For example, it can bind to neurotransmitter receptors, leading to changes in signal transduction pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .
Comparison with Similar Compounds
1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one can be compared with other piperazine derivatives, such as:
4-Benzylpiperazine: Similar in structure but lacks the methoxyphenyl group, resulting in different biological activities.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a methoxyphenyl group, leading to variations in pharmacological properties.
1-(4-Methoxyphenyl)piperazine: Similar to the target compound but without the benzyl group, affecting its interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-5-8-17(12-18)13-20-10-11-21(19(22)15-20)14-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKNAFIYXGQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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